1-methyl-N-(4-methyl-1,3-thiazol-2-yl)-4-nitro-1H-pyrazole-5-carboxamide
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Overview
Description
1-METHYL-N~5~-(4-METHYL-1,3-THIAZOL-2-YL)-4-NITRO-1H-PYRAZOLE-5-CARBOXAMIDE is a complex organic compound featuring a pyrazole ring substituted with a nitro group, a thiazole ring, and a carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-METHYL-N~5~-(4-METHYL-1,3-THIAZOL-2-YL)-4-NITRO-1H-PYRAZOLE-5-CARBOXAMIDE typically involves multi-step organic reactions. One common route starts with the preparation of the pyrazole ring, followed by the introduction of the nitro group through nitration reactions. The thiazole ring is then synthesized separately and coupled with the pyrazole derivative under specific conditions to form the final compound. Reaction conditions often include the use of strong acids or bases, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale batch reactors where the reactions are carefully controlled to ensure high yield and purity. The process would include steps like purification through recrystallization or chromatography and quality control measures to verify the compound’s structure and composition.
Chemical Reactions Analysis
Types of Reactions
1-METHYL-N~5~-(4-METHYL-1,3-THIAZOL-2-YL)-4-NITRO-1H-PYRAZOLE-5-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under strong oxidizing conditions.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The methyl groups on the pyrazole and thiazole rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH~4~).
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination, or nucleophiles like sodium methoxide for nucleophilic substitution.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of halogenated or alkylated derivatives.
Scientific Research Applications
1-METHYL-N~5~-(4-METHYL-1,3-THIAZOL-2-YL)-4-NITRO-1H-PYRAZOLE-5-CARBOXAMIDE has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a pharmaceutical intermediate or active ingredient.
Industry: Utilized in the development of new materials with specific properties, such as polymers or dyes.
Mechanism of Action
The mechanism of action of 1-METHYL-N~5~-(4-METHYL-1,3-THIAZOL-2-YL)-4-NITRO-1H-PYRAZOLE-5-CARBOXAMIDE depends on its specific application. In biological systems, it may interact with enzymes or receptors, inhibiting or activating specific pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to antimicrobial or anticancer effects. The thiazole ring may also play a role in binding to specific molecular targets.
Comparison with Similar Compounds
Similar Compounds
1-METHYL-4-NITRO-1H-PYRAZOLE-5-CARBOXAMIDE: Lacks the thiazole ring, making it less complex and potentially less active in certain applications.
N~5~-(4-METHYL-1,3-THIAZOL-2-YL)-4-NITRO-1H-PYRAZOLE-5-CARBOXAMIDE: Lacks the methyl group on the pyrazole ring, which may affect its reactivity and binding properties.
Uniqueness
1-METHYL-N~5~-(4-METHYL-1,3-THIAZOL-2-YL)-4-NITRO-1H-PYRAZOLE-5-CARBOXAMIDE is unique due to the presence of both the thiazole and pyrazole rings, along with the nitro and carboxamide groups. This combination of functional groups provides a versatile platform for various chemical modifications and applications, making it a valuable compound in research and industry.
Properties
Molecular Formula |
C9H9N5O3S |
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Molecular Weight |
267.27 g/mol |
IUPAC Name |
2-methyl-N-(4-methyl-1,3-thiazol-2-yl)-4-nitropyrazole-3-carboxamide |
InChI |
InChI=1S/C9H9N5O3S/c1-5-4-18-9(11-5)12-8(15)7-6(14(16)17)3-10-13(7)2/h3-4H,1-2H3,(H,11,12,15) |
InChI Key |
GEVLCKBIRMONFH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CSC(=N1)NC(=O)C2=C(C=NN2C)[N+](=O)[O-] |
Origin of Product |
United States |
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